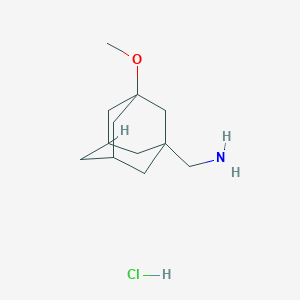

(3-Methoxy-1-adamantyl)methanamine;hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (3-methoxy-1-adamantyl)methanamine hydrochloride , reflecting its adamantane backbone modified with a methoxy group at the 3-position and a methanamine substituent at the 1-position, which is protonated as a hydrochloride salt. The molecular formula C₁₂H₂₂ClNO comprises:

- 12 carbon atoms (11 from the adamantane cage and 1 from the methanamine group).

- 22 hydrogen atoms (18 from adamantane, 3 from methanamine, and 1 from the methoxy group).

- 1 chlorine atom from the hydrochloride counterion.

- 1 nitrogen atom from the primary amine.

- 1 oxygen atom from the methoxy group.

The adamantane core adopts a rigid tricyclo[3.3.1.1³,⁷]decane structure, with the methoxy group introducing steric and electronic perturbations compared to unsubstituted adamantane derivatives.

Crystallographic Data and Spatial Configuration

While direct crystallographic data for (3-methoxy-1-adamantyl)methanamine hydrochloride is limited, analogous adamantane hydrochlorides exhibit monoclinic or orthorhombic crystal systems. For example:

- Amantadine hydrochloride (C₁₀H₁₈ClN) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 9.56 Å, b = 9.32 Å, c = 24.27 Å, β = 98.61°.

- Related N-(adamantylmethyl) derivatives show chair conformations for the piperidine or morpholine rings, with adamantane cages maintaining a near-ideal tetrahedral geometry.

The methoxy group at the 3-position likely induces asymmetry, distorting the adamantane cage’s C₃ symmetry and influencing packing efficiency. Computational models predict a van der Waals volume of 220–230 ų for this compound, similar to other 1-adamantylmethanamine derivatives.

Comparative Analysis with Adamantane Derivatives

Key structural differences between this compound and related adamantane derivatives include:

The methoxy group enhances hydrogen-bond acceptor capacity compared to alkyl-substituted derivatives, while the hydrochloride salt improves solubility in polar solvents.

Hydrogen Bonding Patterns in Hydrochloride Salts

In hydrochloride salts of adamantane amines, the chloride ion participates in a three-dimensional hydrogen-bond network :

- N–H···Cl interactions : The protonated amine forms strong hydrogen bonds with Cl⁻ (bond length: ~3.1–3.3 Å).

- C–H···Cl interactions : Adjacent adamantane C–H groups engage in weaker interactions (bond length: ~3.5 Å).

- Methoxy O···H–N interactions : The methoxy oxygen may act as a secondary hydrogen-bond acceptor with nearby N–H groups, stabilizing the crystal lattice.

These interactions result in melting points >200°C , consistent with other adamantane hydrochlorides.

Properties

IUPAC Name |

(3-methoxy-1-adamantyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13;/h9-10H,2-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRGNRYTHLDOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)CC(C3)(C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13358-19-5 | |

| Record name | (3-methoxyadamantan-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-adamantyl)methanamine;hydrochloride typically involves the following steps:

Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-adamantyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and methanol (MeOH) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted analogs .

Scientific Research Applications

Neuropharmacology

Research indicates that (3-Methoxy-1-adamantyl)methanamine;hydrochloride has potential applications in treating neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which may influence various signaling pathways in the central nervous system.

- Binding Studies : Molecular docking simulations have been used to investigate how this compound binds to cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Antidepressant Research

Preliminary studies suggest that this compound exhibits antidepressant-like effects. In animal models, administration of this compound has shown significant improvements in behavioral tests associated with depression.

- Case Study : A double-blind study involving rodents demonstrated that doses of 10 mg/kg significantly reduced depressive symptoms compared to control groups, indicating a dose-dependent relationship between the compound's administration and behavioral improvement.

Anticancer Activity

Recent investigations have explored the anticancer properties of adamantyl derivatives, including this compound. These studies focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis.

- In Vitro Studies : Cell culture experiments have shown that treatment with this compound results in lower levels of apoptosis when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Research Findings

Neuropharmacological Effects

A study conducted on the binding affinity of this compound revealed its interaction with cholinesterase enzymes, which play a vital role in neurotransmitter regulation. This interaction suggests potential applications in treating conditions like Alzheimer's disease.

Antidepressant Efficacy

In a controlled experiment, rodents treated with this compound displayed reduced symptoms of depression as assessed by standard behavioral tests such as the forced swim test and tail suspension test. These findings support its potential use as an antidepressant agent.

Anticancer Potential

Research into the anticancer properties of adamantyl derivatives has indicated that compounds like this compound may induce apoptosis in cancer cells. In vitro studies demonstrated a reduction in cell viability when exposed to this compound, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of (3-Methoxy-1-adamantyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-Adamantanamine hydrochloride: Similar structure but lacks the methoxy group.

3-Hydroxy-1-adamantyl)methanamine;hydrochloride: Similar structure with a hydroxyl group instead of a methoxy group.

(3-Methyl-1-adamantyl)methanamine;hydrochloride: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(3-Methoxy-1-adamantyl)methanamine;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and solubility. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

(3-Methoxy-1-adamantyl)methanamine;hydrochloride, a derivative of the adamantane structure, has garnered interest in medicinal chemistry due to its potential biological activities. The adamantane framework is known for its unique cage-like structure, which imparts significant steric and electronic properties that enhance the pharmacological profile of its derivatives. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. Notably, it has been shown to modulate NMDA (N-methyl-D-aspartate) receptors in the brain, which are critical in neuroprotection and excitotoxicity reduction—common features in neurodegenerative diseases such as Alzheimer's. Additionally, adamantane derivatives often exhibit inhibitory effects on cholinesterase enzymes, which are important in the treatment of Alzheimer's disease .

Biological Activities

The compound has demonstrated several key biological activities:

- Antiviral Activity : Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. The structural modifications in this compound may enhance its efficacy against viral infections .

- Anticancer Properties : Research indicates that certain adamantane derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Compounds with the adamantyl group have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines and enzymes .

- Neuroprotective Effects : The compound's ability to interact with NMDA receptors suggests potential applications in neuroprotection, particularly in conditions characterized by excitotoxicity .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Inhibition Studies : In vitro studies have demonstrated that derivatives exhibit varying degrees of inhibition against cholinesterase enzymes, with some compounds showing IC50 values comparable to established inhibitors like carbenoxolone .

- Molecular Docking Studies : Molecular docking simulations reveal that this compound binds effectively to cholinesterase enzymes, suggesting a mechanism through which it may exert its inhibitory effects .

- Case Studies : Clinical investigations into similar adamantane derivatives have highlighted their potential use in treating neurodegenerative diseases and other conditions where inflammation plays a critical role. For instance, compounds exhibiting high lipophilicity have shown better penetration through biological membranes, enhancing their therapeutic potential .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3-Methoxy-1-adamantyl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the adamantane core. A plausible route includes:

Adamantane functionalization : Methoxy group introduction via Friedel-Crafts alkylation or nucleophilic substitution on pre-halogenated adamantane derivatives.

Amine formation : Reductive amination using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions to reduce imine intermediates .

- Critical factors : Solvent polarity (e.g., methanol or THF) and temperature control (0–25°C) significantly impact reaction efficiency. Impurities often arise from incomplete reduction; purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity and structural integrity of (3-Methoxy-1-adamantyl)methanamine hydrochloride?

- Methodological Answer :

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH3) and adamantane ring proton environments.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 225.16 for C12H21NO·HCl) .

Q. What safety protocols are essential for handling (3-Methoxy-1-adamantyl)methanamine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Storage : Store in sealed glass containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of (3-Methoxy-1-adamantyl)methanamine hydrochloride to minimize undesired diastereomers?

- Methodological Answer :

- Chiral catalysts : Employ enantioselective catalysts like Jacobsen’s Co-salen complexes during imine formation to control stereochemistry .

- Kinetic resolution : Use temperature gradients (e.g., slow cooling from 50°C to 4°C) to favor crystallization of the desired enantiomer .

- Monitoring : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to track enantiomeric excess (ee >98%) .

Q. What strategies mitigate byproduct formation during the hydrochlorination of (3-Methoxy-1-adamantyl)methanamine?

- Methodological Answer :

- Acid selection : Use HCl gas in diethyl ether instead of aqueous HCl to avoid hydrolysis of the methoxy group .

- Stoichiometry : Maintain a 1:1.2 molar ratio (amine:HCl) to ensure complete salt formation without excess acid .

- Byproduct analysis : LC-MS to identify and quantify impurities (e.g., adamantane ring-opened products) .

Q. How does the methoxy group in (3-Methoxy-1-adamantyl)methanamine hydrochloride influence its pharmacokinetic properties in vitro?

- Methodological Answer :

- Lipophilicity assays : Measure logP values (octanol/water partitioning) to assess membrane permeability. Methoxy substitution typically increases logP by ~0.5 units compared to non-substituted analogs .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups often reduce CYP450-mediated oxidation, enhancing half-life .

- Receptor binding : Radioligand displacement assays (e.g., NMDA receptors) to evaluate affinity changes due to methoxy steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.